3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone
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Overview
Description
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone is an organic compound with a complex structure that includes multiple aromatic rings and hydroxyl groups
Preparation Methods
The synthesis of 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone typically involves multi-step organic reactions. One common method includes the oxidative coupling of naphthalene derivatives under controlled conditions. The reaction often requires the use of catalysts such as transition metals and specific oxidizing agents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The aromatic rings allow the compound to intercalate with DNA, potentially influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar compounds include other binaphthalene derivatives such as 2’-Hydroxy-1,1’-binaphthalene-3,4-dione. Compared to these compounds, 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone has unique properties due to the specific arrangement of hydroxyl groups and the additional tetrone functionality. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and interactions.
Properties
Molecular Formula |
C20H10O5 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-(3,4-dioxonaphthalen-1-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O5/c21-15-9-14(10-5-1-2-6-11(10)17(15)22)16-18(23)12-7-3-4-8-13(12)19(24)20(16)25/h1-9,23H |
InChI Key |
QVWWAUPYZCEKMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origin of Product |
United States |
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